1-Benzoyl-4-(2,5-dichlorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(2,5-dichlorophenyl)piperazine, also known as BDPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDPP belongs to the class of piperazine derivatives and has been studied for its effects on the central nervous system.
Wirkmechanismus
1-Benzoyl-4-(2,5-dichlorophenyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor. This means that it can increase the levels of serotonin in the brain by inhibiting its reuptake and by activating the 5-HT1A receptor. This mechanism of action is similar to that of commonly used antidepressant medications such as fluoxetine and sertraline.
Biochemical and Physiological Effects:
1-Benzoyl-4-(2,5-dichlorophenyl)piperazine has been shown to have various biochemical and physiological effects in animal studies. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in promoting the growth and survival of neurons. 1-Benzoyl-4-(2,5-dichlorophenyl)piperazine has also been shown to increase the levels of cAMP, which is a signaling molecule that regulates various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Benzoyl-4-(2,5-dichlorophenyl)piperazine in lab experiments is its selectivity for the serotonin transporter and the 5-HT1A receptor. This allows for more specific targeting of these receptors compared to other SSRIs. However, one limitation is the lack of clinical data on its safety and efficacy, which may limit its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-Benzoyl-4-(2,5-dichlorophenyl)piperazine. One direction is to further investigate its potential as an antidepressant and anxiolytic agent in clinical trials. Another direction is to study its effects on other neurotransmitter systems and its potential use in treating other neurological disorders. Additionally, research on the synthesis of 1-Benzoyl-4-(2,5-dichlorophenyl)piperazine and its derivatives may lead to the development of more potent and selective compounds.
Synthesemethoden
1-Benzoyl-4-(2,5-dichlorophenyl)piperazine can be synthesized using various methods, including the reaction of 2,5-dichlorobenzoyl chloride with piperazine in the presence of a base. Another method involves the reaction of 2,5-dichlorobenzonitrile with piperazine in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-(2,5-dichlorophenyl)piperazine has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research is its potential as an antidepressant and anxiolytic agent. Studies have shown that 1-Benzoyl-4-(2,5-dichlorophenyl)piperazine can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood and anxiety.
Eigenschaften
Produktname |
1-Benzoyl-4-(2,5-dichlorophenyl)piperazine |
---|---|
Molekularformel |
C17H16Cl2N2O |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
[4-(2,5-dichlorophenyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H16Cl2N2O/c18-14-6-7-15(19)16(12-14)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
InChI-Schlüssel |
FLKFBTSZHZJXKU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.